erythro-N-Boc-D-Homophenylalanine epoxide

Description

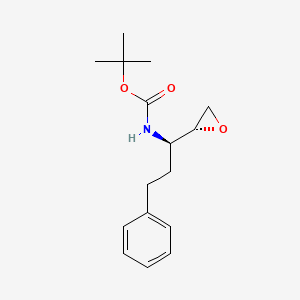

Erythro-N-Boc-D-homophenylalanine epoxide (CAS: 799559-75-4) is a stereochemically defined epoxide derivative of a modified amino acid. Its molecular formula is C₁₆H₂₃NO₃, with a molecular weight of 285.36 g/mol . The compound features:

- An N-Boc (tert-butoxycarbonyl) protecting group, which enhances stability and facilitates synthetic manipulation.

- A homophenylalanine backbone, where the side chain is extended by one methylene group compared to phenylalanine.

- An epoxide group (oxirane ring) in the erythro configuration, indicating specific stereochemistry at adjacent chiral centers.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research, where epoxides serve as electrophilic sites for nucleophilic ring-opening reactions . Its stereochemistry and functional groups make it valuable for constructing complex molecules with precise spatial arrangements.

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDJHEUSBYIOGK-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)[C@@H]2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654731 | |

| Record name | 1,2-Anhydro-3-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-5-phenyl-D-erythro-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217728-66-9 | |

| Record name | 1,2-Anhydro-3-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-5-phenyl-D-erythro-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Erythro-N-Boc-D-Homophenylalanine epoxide is a compound that has garnered attention in the realm of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy, and implications in various studies.

Chemical Structure and Properties

This compound is a derivative of homophenylalanine, which is an amino acid analog. The "N-Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the amine, enhancing the compound's stability and facilitating its use in synthetic pathways. The epoxide functional group introduces a three-membered cyclic ether, which is known for its reactivity and ability to participate in various chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, such as proteins and enzymes. The epoxide group can undergo nucleophilic attack by amino acids in proteins, leading to covalent modifications that can alter protein function. This mechanism is particularly relevant in the context of proteasome inhibition.

Proteasome Inhibition

Research indicates that compounds similar to this compound exhibit significant proteasome inhibitory activity. The proteasome is a critical component of cellular protein degradation pathways, and its inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells. Studies have shown that modifications at specific positions on the homophenylalanine scaffold can enhance selectivity and potency against the Plasmodium proteasome, a target for antimalarial drug development .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Amino acid-based compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Several studies have reported that derivatives of homophenylalanine exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

- Antimalarial Research : A study focused on the synthesis of cyclic peptides derived from homophenylalanine demonstrated that these compounds could inhibit Plasmodium falciparum proteasome with low cytotoxicity towards human cells. The findings suggested that structural modifications could enhance selectivity while maintaining efficacy .

- Cancer Cell Lines : In vitro studies using cancer cell lines revealed that this compound could induce apoptosis through proteasome inhibition, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Data Summary

| Study | Target | Activity | EC50 Value |

|---|---|---|---|

| Antimalarial Research | P. falciparum | Proteasome inhibition | < 3 nM |

| Cancer Cell Lines | Various Cancer Types | Induction of apoptosis | Varies by cell type |

| Antimicrobial Activity | Gram-positive bacteria | Membrane disruption | Varies by strain |

Scientific Research Applications

Scientific Research Applications

-

Drug Development :

- Erythro-N-Boc-D-homophenylalanine epoxide has been utilized in the synthesis of various drug candidates. For instance, it plays a crucial role in the development of selective agonists for mGlu2 and mGlu3 receptors, which are implicated in neuropsychiatric disorders such as schizophrenia and anxiety disorders .

- The compound has also been involved in synthesizing chiral epoxides that serve as intermediates in the production of pharmaceuticals with high enantiomeric purity. The use of this compound allows for efficient asymmetric synthesis pathways that yield compounds with desired pharmacological profiles .

-

Peptide Synthesis :

- As a building block, this compound is integral to constructing peptide sequences that mimic natural peptides. Its incorporation facilitates the design of peptides with enhanced stability and bioactivity .

- The compound has been shown to improve the selectivity and potency of peptide-based therapeutics by allowing for modifications that enhance receptor binding and reduce susceptibility to enzymatic degradation .

-

Enzyme Inhibition :

- This compound acts as a substrate for various enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors. For example, it has been explored in the context of inhibiting proteases involved in disease processes .

- The ability to modify the epoxide group allows researchers to create analogs that can selectively inhibit specific enzymes, paving the way for targeted therapeutic strategies.

Case Study 1: Development of mGlu2/3 Receptor Agonists

- Objective : To synthesize potent agonists for mGlu2/3 receptors using this compound as a key intermediate.

- Methodology : The synthesis involved several steps, including desymmetrization of meso-epoxides and subsequent transformations to achieve high enantiomeric excess (ee) and yield.

- Results : The final products demonstrated significant activity at mGlu2/3 receptors, supporting their potential as therapeutic agents for neuropsychiatric conditions .

Case Study 2: Peptide Therapeutics

- Objective : To explore the incorporation of this compound into peptide sequences aimed at enhancing stability against proteolytic degradation.

- Methodology : Peptides were synthesized using standard solid-phase techniques, with modifications introduced via the epoxide group.

- Results : The modified peptides exhibited improved pharmacokinetic profiles compared to their non-modified counterparts, demonstrating increased resistance to enzymatic breakdown .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Synthesis of receptor agonists | High selectivity and efficacy in preclinical models |

| Peptide Synthesis | Building block for stable peptide constructs | Enhanced stability and bioactivity |

| Enzyme Inhibition | Substrate for studying enzyme mechanisms | Selective inhibition potential demonstrated |

| Compound | Yield (%) | Enantiomeric Excess (%) | Application Area |

|---|---|---|---|

| mGlu2/3 Agonist | 90 | >99 | Neuropsychiatric Drug Development |

| Modified Peptide | 85 | 95 | Therapeutic Peptide Synthesis |

Comparison with Similar Compounds

Research Implications

- Synthetic Chemistry : The epoxide group in this compound provides a versatile handle for constructing stereochemically complex molecules.

- Drug Development: Comparative data from terpene epoxides suggest that epoxidation can enhance bioactivity, warranting further study of amino acid epoxides in medicinal chemistry.

- Toxicology : Hepatic metabolism studies are critical to assess the compound’s safety profile, given the role of epoxide hydrolase in detoxification .

Preparation Methods

Step 1: N-Boc Protection of D-Homophenylalanine

D-Homophenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/THF) with NaHCO₃ as base. This step achieves >95% yield of N-Boc-D-homophenylalanine, critical for downstream stability.

Step 2: Chloromethyl Ketone Formation

The protected amino acid undergoes mixed carbonic anhydride formation with isobutyl chloroformate, followed by diazomethane trapping to yield the α-diazoketone. Subsequent HCl gas treatment generates the chloromethyl ketone intermediate (Scheme 1).

Key Data :

Step 3: Stereoselective Reduction to Erythro Halohydrin

Sodium borohydride reduction of the chloromethyl ketone in ethanol at 0°C preferentially yields the erythro halohydrin. The stereochemical outcome is governed by chelation control between the borohydride and the Boc-protected amine.

Optimization Insights :

Step 4: Epoxide Ring Closure

Treatment of the erythro halohydrin with NaOMe in methanol induces intramolecular nucleophilic displacement, forming the epoxide. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Base | NaOMe | 90–95% conversion |

| Solvent | MeOH | Prevents racemization |

| Temperature | 25°C | Balances rate vs. epoxide stability |

Challenges :

-

Impurity Formation : Methoxide-mediated epoxide opening (<5%) necessitates strict stoichiometric control.

-

Workup : Aqueous extraction with EtOAC/heptane recrystallization achieves >98% purity.

Asymmetric Epoxidation Approaches

Jacobsen–Katsuki Epoxidation

The Jacobsen–Katsuki method employs manganese-salen catalysts for enantioselective epoxidation of allylic alcohols. Applied to a D-homophenylalanine-derived olefin, this route faces challenges:

-

Substrate Limitations : Electron-deficient double bonds require mCPBA co-oxidants.

-

Enantioselectivity : 74–80% ee, necessitating downstream resolution.

Case Study :

A 1 kg-scale epoxidation using catalyst M1 (Scheme 6 in Ref) yielded 80% product but required dehydroabietylamine resolution to upgrade ee to 99%.

Sharpless Asymmetric Dihydroxylation (SAD)

The SAD route, though lengthier, offers superior stereocontrol:

-

Dihydroxylation : Osmium-catalyzed oxidation of a homoallylic amine derivative to vicinal diol (90% yield, >99% ee).

-

Epoxide Formation : Kolb-Sharpless orthoester method with trimethyl orthoacetate and TMSCl, followed by KOtBu-mediated cyclization (Scheme 7).

Advantages :

Industrial-Scale Process Optimization

Recrystallization Protocols

Final epoxide purity is upgraded via solvent-mediated recrystallization:

| Solvent System | Purity Improvement | Yield Loss |

|---|---|---|

| EtOAc/heptane (1:3) | 95% → 98.5% | 5–7% |

| MTBE/hexane | 97% → 99% | 3–4% |

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | ee (%) | Key Advantage |

|---|---|---|---|---|

| Halohydrin | 4 | 65–70% | >99 | Scalability, minimal resolution |

| Jacobsen–Katsuki | 3 | 22% | 74–80 | Shorter route |

| Sharpless Dihydroxylation | 5 | 43% | >99 | Superior stereocontrol |

Q & A

Q. What are the key degradation pathways of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and analyze by LC-HRMS. Major pathways include hydrolysis (epoxide → diol) and Boc-deprotection (acid-catalyzed). Use Arrhenius modeling to extrapolate shelf life. For in vitro studies, simulate plasma stability with liver microsomes and quantify metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.